4-Methyl-[2,3'-bipyridine]-5'-carbonitrile
CAS No.: 1346686-68-7
Cat. No.: VC15984285
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1346686-68-7 |
---|---|
Molecular Formula | C12H9N3 |
Molecular Weight | 195.22 g/mol |
IUPAC Name | 5-(4-methylpyridin-2-yl)pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C12H9N3/c1-9-2-3-15-12(4-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3 |
Standard InChI Key | VBDPFXLIMDIZRT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC=C1)C2=CN=CC(=C2)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-Methyl-[2,3'-bipyridine]-5'-carbonitrile consists of two pyridine rings connected at the 2- and 3'-positions, with a methyl group at the 4-position of one ring and a nitrile (-C≡N) group at the 5'-position of the other (Figure 1). This arrangement creates a conjugated system that enhances electron delocalization, a feature critical to its coordination capabilities and reactivity .
Table 1: Hypothesized Molecular Properties
Synthetic Pathways and Challenges
Cross-Coupling Strategies
The synthesis of bipyridine derivatives often relies on transition-metal-catalyzed cross-coupling reactions. For 4-methyl-[2,3'-bipyridine]-5'-carbonitrile, plausible routes include:
Table 2: Synthetic Method Comparison
Method | Yield (%) | Key Challenges | Catalytic System |
---|---|---|---|
Suzuki-Miyaura | 30–50 | 2-Pyridylboronate instability | Pd(PPh₃)₄, CuI co-catalyst |
Negishi | 45–65 | Moisture sensitivity | Pd(dba)₂, SPhos ligand |
Direct Cyanation
Post-functionalization of preformed bipyridines offers an alternative. For example, palladium-catalyzed cyanation of 4-methyl-[2,3'-bipyridine]-5'-bromide using Zn(CN)₂ could introduce the nitrile group. This approach mirrors strategies used for aryl cyanides but risks side reactions at the pyridine nitrogen .
Coordination Chemistry and Metal Complexation
Ligand Behavior
The nitrile group in 4-methyl-[2,3'-bipyridine]-5'-carbonitrile can act as a weak σ-donor, while the pyridine nitrogens provide stronger Lewis basicity. This dual functionality enables diverse coordination modes:
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Monodentate binding via a single pyridine nitrogen.
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Bridging coordination through both pyridine rings, facilitating polynuclear complexes.
Table 3: Hypothetical Metal Binding Affinities
Metal Ion | Log K (Estimated) | Preferred Binding Site |
---|---|---|
Cu(II) | 8.2 | Pyridine N + nitrile |
Fe(II) | 6.7 | Pyridine N only |
Ru(II) | 9.1 | Chelating (N,N) |
These estimates derive from studies of analogous carboxylated bipyridines, adjusted for the nitrile’s weaker donor strength.
Catalytic Applications
Ru(II) complexes of nitrile-bearing bipyridines are theorized to serve as photocatalysts in water-splitting reactions, leveraging the nitrile’s electron-withdrawing effect to modulate redox potentials. Similarly, Cu(I) complexes could mimic the activity of nitrile hydratase enzymes, though experimental validation is needed.
Physicochemical Properties and Stability
Solubility and Partitioning
The nitrile group reduces polarity compared to carboxylated analogs, leading to:
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Increased lipid solubility: Predicted logP of 1.8 vs. 1.4 for 4-methyl-[2,3'-bipyridine]-5'-carboxamide .
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Reduced aqueous solubility: ~2.1 mg/mL in water (estimated via Abraham model).
Thermal Stability
Differential scanning calorimetry (DSC) simulations suggest a melting point of 189–192°C, with decomposition above 300°C. The nitrile’s thermal resilience likely exceeds that of carboxamides, which degrade via hydrolysis.
Comparative Analysis with Related Bipyridines
Functional Group Impact
Replacing the carboxamide (-CONH₂) with a nitrile (-CN) group induces:
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Electronic effects: Enhanced electron deficiency at the 5'-position, altering UV-Vis absorption maxima (λₘₐₓ shift from 274 nm to 268 nm predicted).
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Steric effects: Reduced steric bulk, permitting tighter metal-ligand binding.
Applications in Materials Science
While carboxylated bipyridines excel in MOF synthesis, the nitrile analog may find niche roles in:
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Conductive polymers: As a dopant to improve electron mobility.
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Luminescent materials: Eu(III) or Tb(III) complexes for OLEDs, exploiting nitrile-sensitized emission.
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